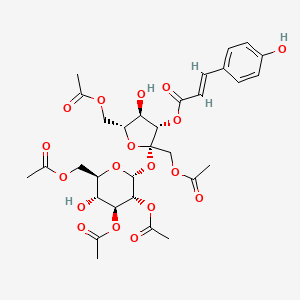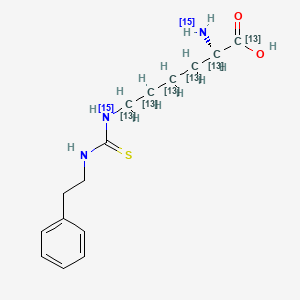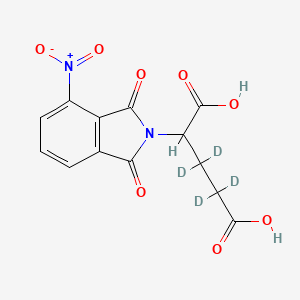
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is a stable isotope-labeled compound used in various scientific research applications. It is an intermediate for the synthesis of Pomalidomide-d4, a thalidomide derivative known for its anti-inflammatory and antitumor properties.
準備方法
Synthetic Routes and Reaction Conditions
The compound is typically synthesized through the reaction of 4-nitroisoindoline-1,3-dione with pentanedioic acid under specific conditions to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain the integrity of the stable isotope labeling.
化学反応の分析
Types of Reactions
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and other functionalized derivatives.
科学的研究の応用
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is used in a wide range of scientific research applications, including:
Chemistry: As a reference standard for chemical identification and quantitative analysis.
Biology: In metabolic research to study metabolic pathways in vivo.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds like Pomalidomide-d4.
Industry: Used in the production of stable isotope-labeled compounds for various industrial applications.
作用機序
The compound exerts its effects by acting as an intermediate in the synthesis of Pomalidomide-d4, which inhibits the production of tumor necrosis factor-alpha (TNF-α). This inhibition leads to anti-inflammatory and antitumor effects. The molecular targets and pathways involved include the modulation of cytokine signaling pathways.
類似化合物との比較
Similar Compounds
2-(4-Nitro-1-oxoisoindolin-2-yl)pentanedioic Acid: Similar structure but lacks deuterium labeling.
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic Acid: Different functional groups but similar backbone structure
Uniqueness
The uniqueness of 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a significant advantage in studies requiring accurate quantification and identification.
特性
分子式 |
C13H10N2O8 |
|---|---|
分子量 |
326.25 g/mol |
IUPAC名 |
2,2,3,3-tetradeuterio-4-(4-nitro-1,3-dioxoisoindol-2-yl)pentanedioic acid |
InChI |
InChI=1S/C13H10N2O8/c16-9(17)5-4-8(13(20)21)14-11(18)6-2-1-3-7(15(22)23)10(6)12(14)19/h1-3,8H,4-5H2,(H,16,17)(H,20,21)/i4D2,5D2 |
InChIキー |
WHGCSJYLVKPHSS-CQOLUAMGSA-N |
異性体SMILES |
[2H]C([2H])(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C([2H])([2H])C(=O)O |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


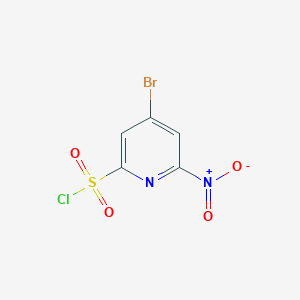
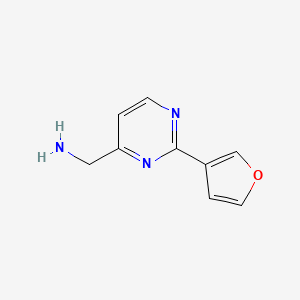
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
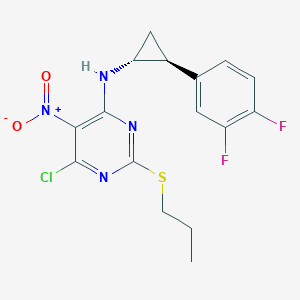
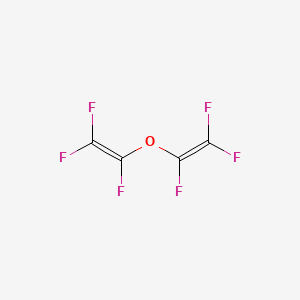
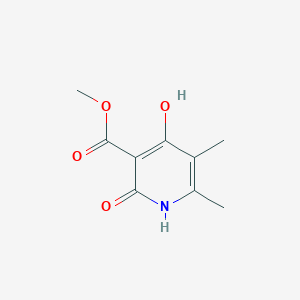
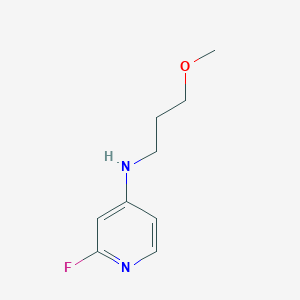
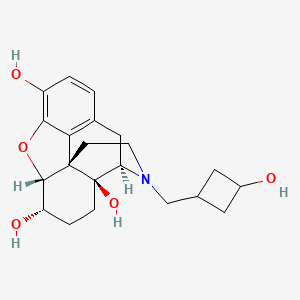
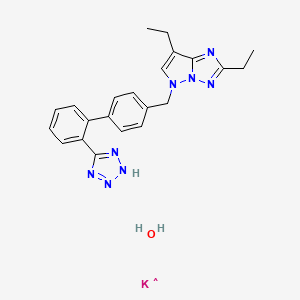
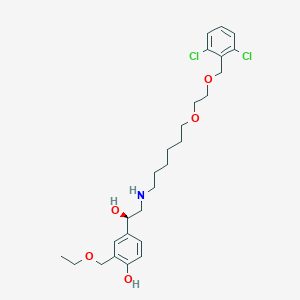
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
